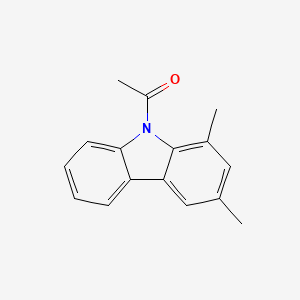
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one is a chemical compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Métodos De Preparación
The synthesis of 1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one typically involves the reaction of 1,3-dimethylcarbazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Aplicaciones Científicas De Investigación
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives, which are valuable in organic electronics and photonics.
Biology: The compound’s derivatives have shown potential in biological assays and as fluorescent probes for imaging applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one can be compared with other carbazole derivatives such as:
1-(9-ethyl-9H-carbazol-3-yl)ethan-1-one: This compound has similar structural features but differs in its ethyl substitution, which may affect its electronic properties and reactivity.
1-(1-methyl-9H-carbazol-9-yl)ethan-1-one: The presence of a single methyl group instead of two can influence its steric and electronic characteristics, leading to different applications and reactivity profiles.
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
1-(1,3-dimethylcarbazol-9-yl)ethanone |
InChI |
InChI=1S/C16H15NO/c1-10-8-11(2)16-14(9-10)13-6-4-5-7-15(13)17(16)12(3)18/h4-9H,1-3H3 |
Clave InChI |
VOQRKTZUEQJCOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C3=CC=CC=C3N2C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


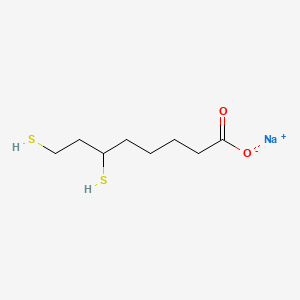

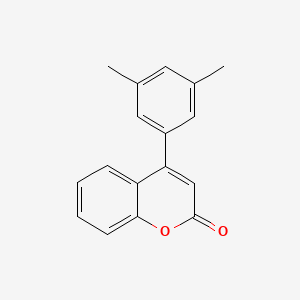
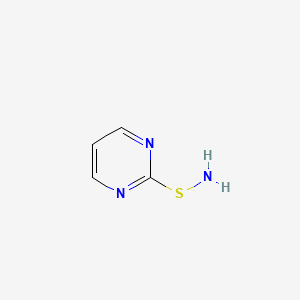
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14126550.png)
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)
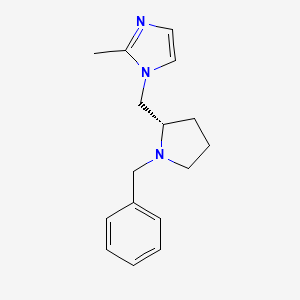
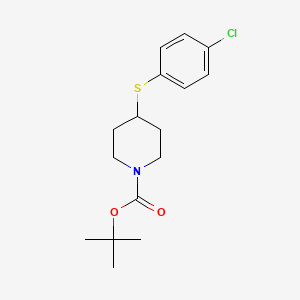
![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)
![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)

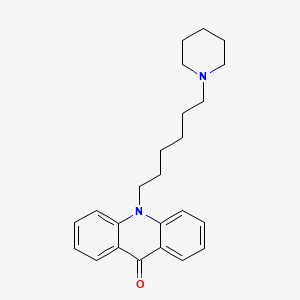
![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
